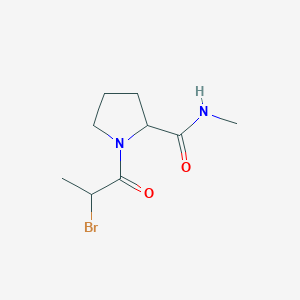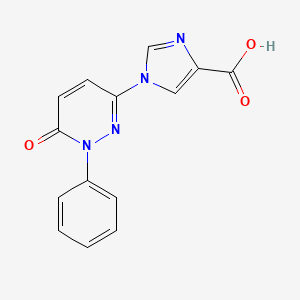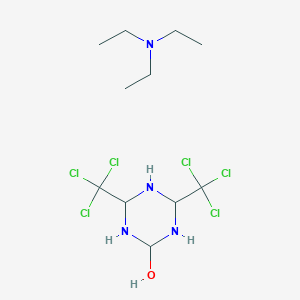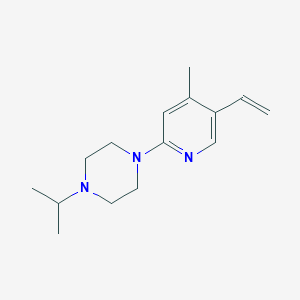
4-Bromo-5-(2-chlorophenyl)furan-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-5-(2-chlorophenyl)furan-2-carbaldehyde is a heterocyclic compound that belongs to the class of furans. It is characterized by the presence of a bromine atom at the 4th position, a chlorine atom at the 2nd position of the phenyl ring, and an aldehyde group at the 2nd position of the furan ring. This compound is used primarily in research and development within the fields of organic chemistry and medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-(2-chlorophenyl)furan-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the bromination of 5-(2-chlorophenyl)furan-2-carbaldehyde using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . Another approach includes the Suzuki-Miyaura cross-coupling reaction, where 2-bromo-5-nitrofuran is coupled with 2-chlorophenylboronic acid in the presence of a palladium catalyst .
Industrial Production Methods
the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes .
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-5-(2-chlorophenyl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in the presence of a suitable base.
Major Products Formed
Oxidation: 4-Bromo-5-(2-chlorophenyl)furan-2-carboxylic acid.
Reduction: 4-Bromo-5-(2-chlorophenyl)furan-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Bromo-5-(2-chlorophenyl)furan-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug discovery and development.
Industry: Utilized in the development of new materials and chemical intermediates
Mécanisme D'action
The mechanism of action of 4-Bromo-5-(2-chlorophenyl)furan-2-carbaldehyde is not well-documented. its biological activities are likely due to its ability to interact with specific molecular targets and pathways. For example, its antibacterial activity may result from the inhibition of bacterial enzymes or disruption of bacterial cell membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-furaldehyde: Similar structure but lacks the phenyl and chlorine substituents.
5-(4-Bromophenyl)furan-2-carbaldehyde: Similar structure but lacks the chlorine substituent on the phenyl ring.
5-(2-Chlorophenyl)furan-2-carbaldehyde: Similar structure but lacks the bromine substituent on the furan ring .
Uniqueness
4-Bromo-5-(2-chlorophenyl)furan-2-carbaldehyde is unique due to the presence of both bromine and chlorine substituents, which can influence its reactivity and biological activity. This combination of substituents may enhance its potential as a versatile building block in organic synthesis and its efficacy in biological applications .
Propriétés
Formule moléculaire |
C11H6BrClO2 |
|---|---|
Poids moléculaire |
285.52 g/mol |
Nom IUPAC |
4-bromo-5-(2-chlorophenyl)furan-2-carbaldehyde |
InChI |
InChI=1S/C11H6BrClO2/c12-9-5-7(6-14)15-11(9)8-3-1-2-4-10(8)13/h1-6H |
Clé InChI |
XEOZHHKULJIFOP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=C(C=C(O2)C=O)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(5-Chlorobenzo[d]oxazol-7-yl)acetonitrile](/img/structure/B11789076.png)










